

# Physical and chemical properties of pure Calceolarioside A.

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## Compound of Interest

Compound Name: Calceolarioside A

Cat. No.: B1237901

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## Calceolarioside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Calceolarioside A** is a phenylpropanoid glycoside, a class of naturally occurring phenolic compounds found in various plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a detailed overview of the known physical and chemical properties of pure **Calceolarioside A**, methodologies for its study, and insights into its biological mechanisms of action.

### Physical and Chemical Properties

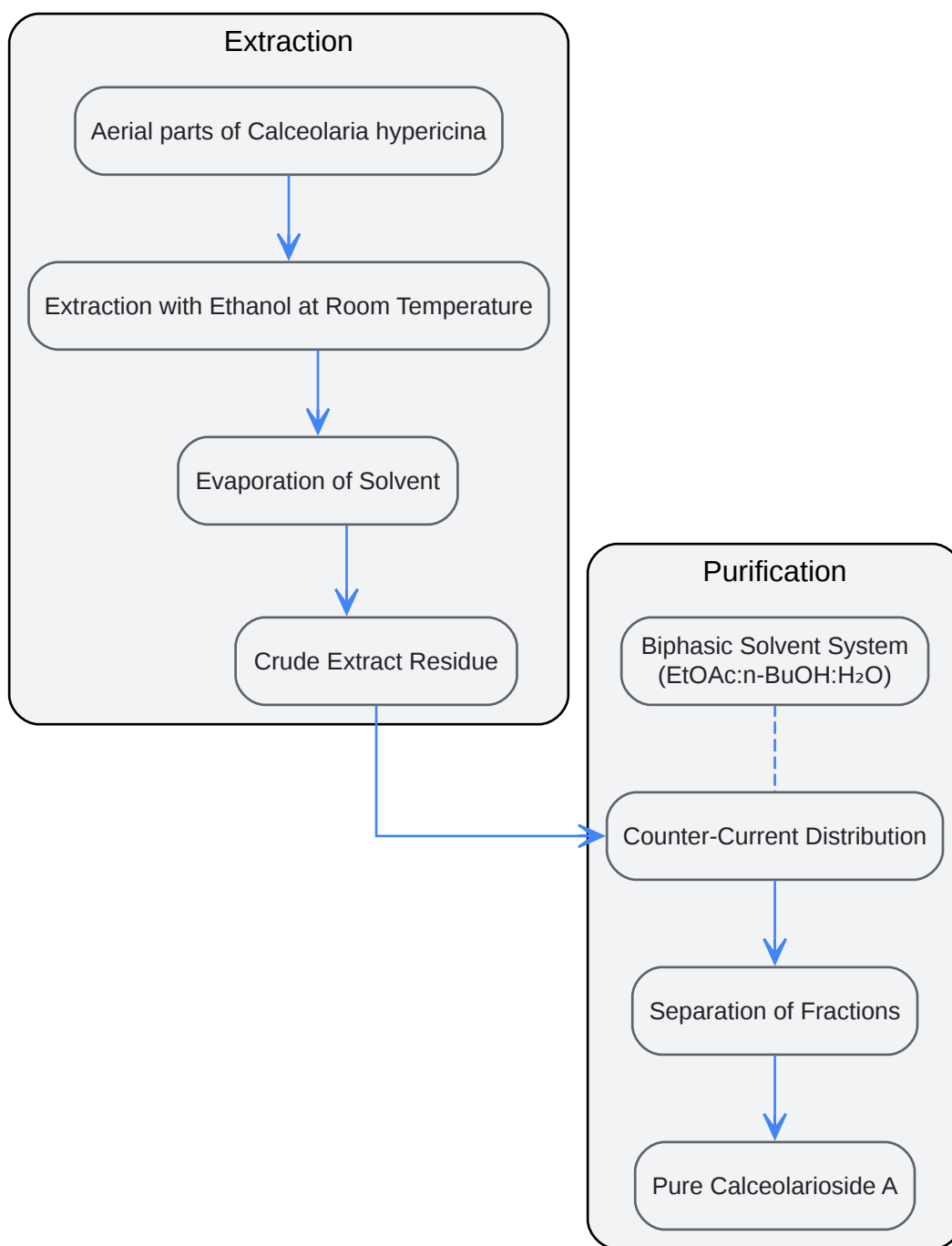
The fundamental physical and chemical characteristics of **Calceolarioside A** are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

Property	Value	Reference(s)
Molecular Formula	C <sub>23</sub> H <sub>26</sub> O <sub>11</sub>	[1]
Molecular Weight	478.44 g/mol	[1]
Appearance	White powder	
Purity	≥95-98% (as commercially available)	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.	
Storage Conditions	Short term at 0°C, long term at -20°C, desiccated.	
CAS Number	84744-28-5	[1]
IUPAC Name	[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[1]
SMILES	<chem>C1=CC(=C(C=C1CCO[C@H]2--INVALID-LINK--CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O"&gt;C@@(HO)O)O</chem>	[1]
XLogP3-AA	0.6	[1]
Hydrogen Bond Donors	7	[1]
Hydrogen Bond Acceptors	11	[1]
Rotatable Bond Count	9	[1]
Exact Mass	478.14751164 Da	[1]
Topological Polar Surface Area	186 Å <sup>2</sup>	[1]

## Experimental Protocols

### Isolation and Purification of Calceolarioside A from *Calceolaria hypericina*

A general workflow for the isolation of **Calceolarioside A** from its natural source is outlined below. This process involves extraction followed by chromatographic separation.



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*Isolation workflow for **Calceolarioside A**.*

Methodology:

- Plant Material: The aerial parts of *Calceolaria hypericina* are collected and identified.
- Extraction: The plant material is extracted with ethanol at room temperature.
- Concentration: The solvent is evaporated under reduced pressure to yield a crude extract residue.<sup>[2]</sup>
- Purification: The crude extract is subjected to counter-current distribution using a biphasic solvent system composed of ethyl acetate, n-butanol, and water to separate the fractions and isolate pure **Calceolarioside A**.<sup>[2]</sup>

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the chemical structure of **Calceolarioside A**.
- Sample Preparation: A few milligrams of purified **Calceolarioside A** are dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>. Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrumentation: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used for acquiring 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR data. This allows for the complete assignment of proton and carbon signals, confirming the connectivity of the molecule.

### Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **Calceolarioside A**.

- Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed, often coupled with liquid chromatography (LC-MS).
- Analysis: The mass spectrum will show the protonated molecule  $[M+H]^+$ , and tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, which aids in structural confirmation. For **Calceolarioside A**, a precursor ion  $[M+H]^+$  at  $m/z$  479.1548 is observed.<sup>[1]</sup>

#### UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the absorption maxima, which is characteristic of the chromophores present in the molecule.
- Sample Preparation: A dilute solution of **Calceolarioside A** is prepared in a suitable solvent, such as methanol or ethanol.
- Analysis: The UV-Vis spectrum is recorded, typically from 200 to 400 nm. Phenylpropanoid glycosides generally exhibit two major absorption bands.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in **Calceolarioside A**.
- Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.
- Analysis: The infrared spectrum will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) functional groups.

## In Vitro Anti-Inflammatory Activity Assay

#### LPS-Induced Cytokine Release in THP-1 Macrophages

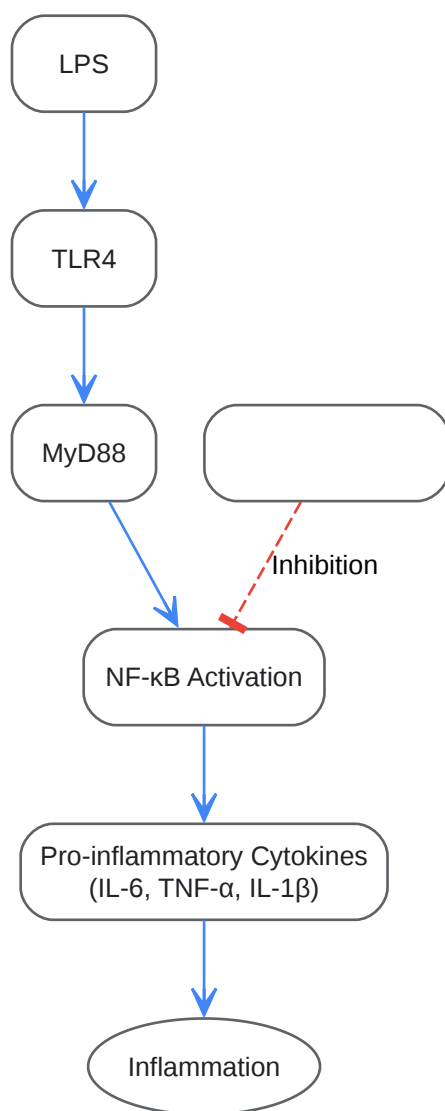
- Objective: To evaluate the anti-inflammatory potential of **Calceolarioside A** by measuring its effect on the production of pro-inflammatory cytokines.
- Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

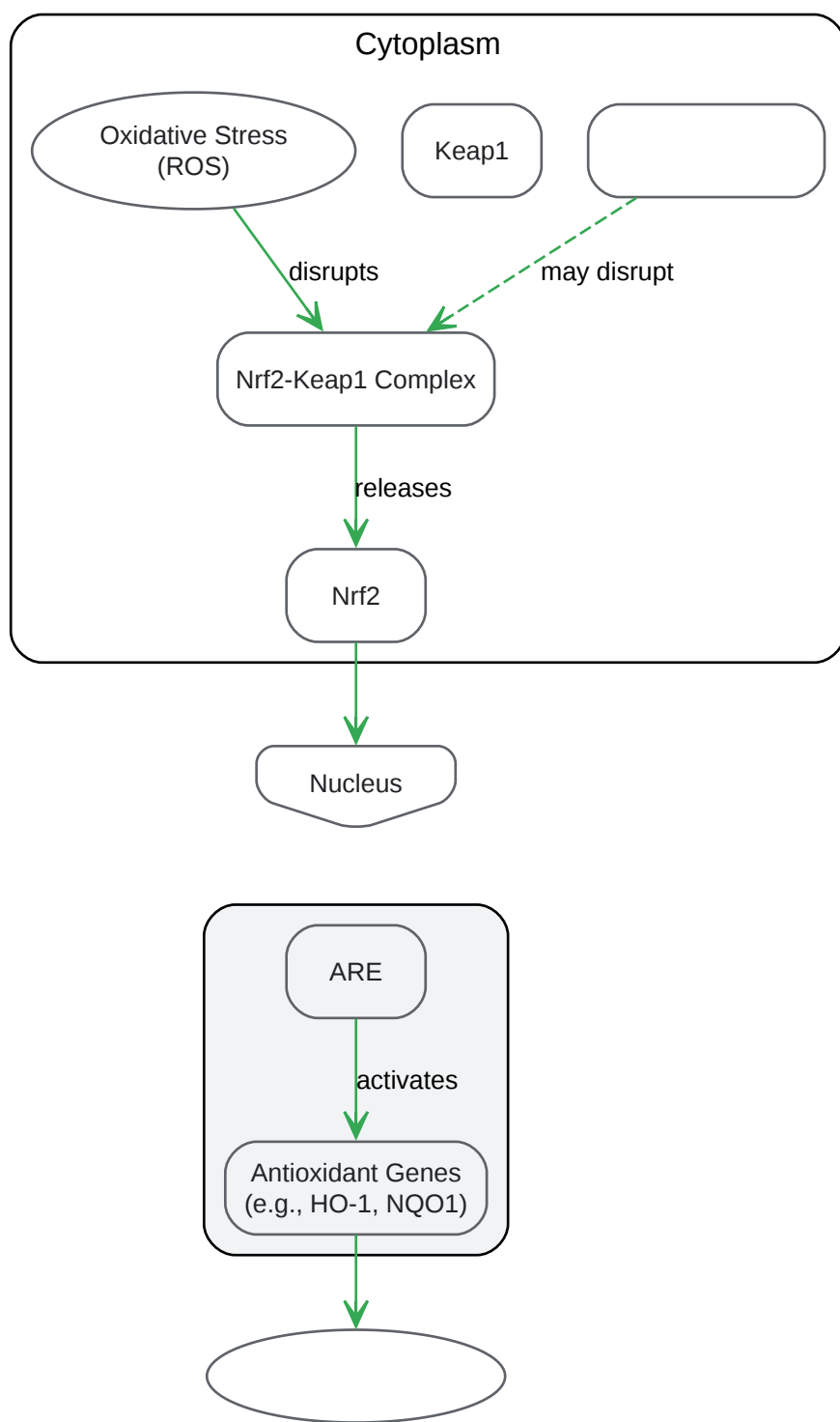
- **Treatment:** The differentiated THP-1 cells are pre-treated with varying concentrations of **Calceolarioside A** for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[\[2\]](#)[\[3\]](#)
- **Cytokine Measurement:** The cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and Interleukin-1 beta (IL-1 $\beta$ ) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[\[2\]](#)[\[3\]](#)
- **Cell Viability:** A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.[\[2\]](#)

## Biological Activities and Signaling Pathways

### Anti-Inflammatory Activity

**Calceolarioside A** has demonstrated significant anti-inflammatory properties. In in vitro studies using LPS-stimulated human THP-1 macrophages, it has been shown to reduce the secretion of the pro-inflammatory cytokines IL-6, TNF- $\alpha$ , and IL-1 $\beta$  in a concentration-dependent manner.[\[2\]](#)[\[3\]](#) This suggests that **Calceolarioside A** may interfere with inflammatory signaling pathways, such as the NF- $\kappa$ B pathway, which is a key regulator of pro-inflammatory gene expression.





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